molecular formula C15H12N4O2 B254963 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline

1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline

Cat. No. B254963
M. Wt: 280.28 g/mol
InChI Key: LENOKGWQFDDHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline, also known as NMI-118, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of isoindoline derivatives and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline has been shown to inhibit the activity of the pro-inflammatory cytokine, TNF-α, which is involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of the pro-inflammatory cytokine, TNF-α, which is involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline is its potential use as an anti-cancer and anti-inflammatory agent. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Additionally, studies could explore the potential use of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline as an anti-inflammatory agent in other diseases such as multiple sclerosis and psoriasis. Further research could also focus on improving the solubility of this compound in aqueous solutions to make it more accessible for use in experiments.

Synthesis Methods

The synthesis of 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline involves the reaction of 4-nitro-2-methylaniline with isatin in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline has been studied for its potential use in cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline has been studied for its potential use as an anti-inflammatory agent in various diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

1-({4-Nitro-2-methylphenyl}imino)-3-iminoisoindoline

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

3-(2-methyl-4-nitrophenyl)iminoisoindol-1-amine

InChI

InChI=1S/C15H12N4O2/c1-9-8-10(19(20)21)6-7-13(9)17-15-12-5-3-2-4-11(12)14(16)18-15/h2-8H,1H3,(H2,16,17,18)

InChI Key

LENOKGWQFDDHLU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3C(=N2)N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C3=CC=CC=C3C(=N2)N

Origin of Product

United States

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